molecular formula C11H13F3O3S B601906 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate CAS No. 21172-43-0

3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate

Cat. No.: B601906
CAS No.: 21172-43-0
M. Wt: 282.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate is a chemical compound with the molecular formula C11H13F3O3S. It is known for its unique structural properties, which include a trifluoromethyl group attached to a phenyl ring, linked to a propyl chain and a methanesulfonate ester. This compound is often used in various scientific research applications due to its reactivity and functional properties .

Mechanism of Action

Target of Action

Methanesulfonic Acid 3-(3-Trifluoromethylphenyl)Propyl Ester, also known as Cinacalcet Impurity 7, primarily targets the calcium-sensing receptors (CaSRs) . These receptors are expressed in various human organ tissues and play a crucial role in maintaining calcium homeostasis .

Mode of Action

This compound acts as a calcimimetic . It mimics the action of calcium on tissues by allosteric activation of the calcium-sensing receptor . This means it enhances the sensitivity of the CaSR to extracellular calcium, leading to a decrease in parathyroid hormone (PTH) secretion .

Biochemical Pathways

The activation of CaSRs by Methanesulfonic Acid 3-(3-Trifluoromethylphenyl)Propyl Ester leads to the inhibition of PTH secretion . PTH is a key hormone in the regulation of calcium levels in the body. By reducing PTH levels, this compound indirectly decreases serum calcium levels .

Pharmacokinetics

It is known that cinacalcet, the parent compound, is metabolized by multiple enzymes, primarily cyp3a4, cyp2d6, and cyp1a2 . The metabolites are primarily excreted via the kidneys . The terminal half-life of Cinacalcet is 30 to 40 hours .

Result of Action

The primary result of the action of Methanesulfonic Acid 3-(3-Trifluoromethylphenyl)Propyl Ester is the reduction of PTH levels, which in turn leads to a decrease in serum calcium levels . This can be beneficial in conditions such as secondary hyperparathyroidism and parathyroid carcinoma, where there is an overproduction of PTH .

Action Environment

The action of Methanesulfonic Acid 3-(3-Trifluoromethylphenyl)Propyl Ester can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (CYP3A4, CYP2D6, and CYP1A2) could potentially affect its metabolism . Additionally, the compound’s action may be affected in patients with hepatic impairment, as it has been shown that moderate or severe hepatic impairment can increase the exposure of Cinacalcet .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate typically involves the reaction of 3-(trifluoromethyl)phenylpropanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures a consistent supply of reactants and efficient heat management, which is crucial for maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(trifluoromethyl)phenyl]propyl chloride
  • 3-[3-(trifluoromethyl)phenyl]propyl bromide
  • 3-[3-(trifluoromethyl)phenyl]propyl acetate

Uniqueness

3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate is unique due to its methanesulfonate ester group, which provides distinct reactivity compared to other similar compounds. This group allows for selective nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O3S/c1-18(15,16)17-7-3-5-9-4-2-6-10(8-9)11(12,13)14/h2,4,6,8H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMKCYVXQLVAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner analogous to the preparation of Example 83(a), 3-(3-trifluoromethyl-phenyl)-propan-1-ol (0.94 g, 4.61 mmol), Et3N (1.28 mL, 9.22 mmol) and MsCl (0.44 mL, 5.53 mmol) gave the desired compound as a light brown oil. 1H NMR (300 MHz, CDCl3) δ 2.10-2.16 (m, 2H), 2.82-2.86 (t, 2H) 3.02 (s, 3H), 4.24-4.28 (t, 2H), 7.38-7.52 (m, 4H).
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
1.28 mL
Type
reactant
Reaction Step One
Name
Quantity
0.44 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.